molecular formula C15H16O5 B1163908 Cnidimol A CAS No. 103629-80-7

Cnidimol A

Cat. No.: B1163908
CAS No.: 103629-80-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

While handling Cnidimol A, it is recommended to use safety goggles with side-shields, protective gloves, and suitable respirators. Impervious clothing should be worn to avoid skin contact .

Biochemical Analysis

Biochemical Properties

Cnidimol A plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound has been shown to bind with certain proteins, altering their conformation and activity, which can impact various metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been reported to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . In normal cells, this compound can enhance antioxidant defenses by upregulating the expression of genes involved in the antioxidant response. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . For instance, this compound has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis, by binding to its active site. This inhibition can lead to reduced melanin production. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can maintain its effects on cellular function for several weeks, but its potency may diminish over time. In vitro studies have demonstrated that this compound can sustain its antioxidant and anti-inflammatory effects for extended periods, although the exact duration can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in drug metabolism . These interactions can influence the metabolic flux and levels of various metabolites. This compound has also been shown to affect the glycolytic pathway by modulating the activity of key enzymes like hexokinase and pyruvate kinase. These effects can alter cellular energy production and overall metabolic homeostasis.

Chemical Reactions Analysis

Types of Reactions

Cnidimol A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.

    Substitution: This reaction involves the replacement of one functional group in this compound with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Cnidimol A is structurally related to other chromone compounds such as:

  • Cnidimol B
  • Cnidimol C
  • Cnidimol D
  • Cnidimol E
  • Cnidimol F
  • Karenin

Uniqueness

This compound is unique due to its specific biological activities and its presence in Cnidium monnieri. While other chromone compounds may exhibit similar properties, this compound’s specific interactions with molecular targets and pathways make it distinct .

Properties

IUPAC Name

5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8(7-16)3-4-10-11(17)6-13-14(15(10)19)12(18)5-9(2)20-13/h3,5-6,16-17,19H,4,7H2,1-2H3/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNWJSOMYWKDPT-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C/C=C(/C)\CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research mentions several Cnidimols. Could you elaborate on the structural differences within this family of compounds and their potential impact on activity?

A1: The provided research papers focus on the isolation and characterization of new Cnidimol derivatives, like Cnidimol G and Cnidimol H, from the fruit of Cnidium monnieri []. These studies emphasize the presence of varying substituents on the core chromone structure. For instance, Cnidimol G and H differ in the position and nature of hydroxyl and methoxy groups. These structural modifications likely influence their interactions with biological targets, leading to variations in their potency and selectivity as anti-inflammatory agents. Further investigation into the Structure-Activity Relationship (SAR) of Cnidimols, including Cnidimol A, is crucial to understand how specific structural features contribute to their biological activity.

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